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molecular formula C14H11Cl2N5S B8472495 Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-

Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-

Cat. No. B8472495
M. Wt: 352.2 g/mol
InChI Key: IJSAYYWFJFDRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449582B2

Procedure details

A mixture of 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (2.0 g, 11.82 mmol), (3-amino-2,6-dichloro-phenyl)-acetonitrile (2.85 g, 14.18 mmol) and K2CO3 (4.9 g, 35.49 mmol) in DMF (20 mL) is heated to 110° C. for 30 hours. The solution is cooled to room temperature and the solid is removed by filter paper and concentrated to give crude product. Flash silica gel column purification, eluting with CH2Cl2 (100%) gradient to CH2Cl2/MeOH (2N NH3) (100/7%), gives the title intermediate as a solid (3.31 g, 80.0%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=O)=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[NH2:12][C:13]1[C:14]([Cl:23])=[C:15]([CH2:20][C:21]#[N:22])[C:16]([Cl:19])=[CH:17][CH:18]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:12][C:13]1[C:14]([Cl:23])=[C:15]([C:20]2[C:21]([NH2:22])=[N:1][C:2]3[N:3]=[C:4]([S:10][CH3:11])[N:5]=[CH:6][C:7]=3[CH:8]=2)[C:16]([Cl:19])=[CH:17][CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=NC=C1C=O)SC
Name
Quantity
2.85 g
Type
reactant
Smiles
NC=1C(=C(C(=CC1)Cl)CC#N)Cl
Name
Quantity
4.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solid is removed
FILTRATION
Type
FILTRATION
Details
by filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Flash silica gel column purification
WASH
Type
WASH
Details
eluting with CH2Cl2 (100%) gradient to CH2Cl2/MeOH (2N NH3) (100/7%)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)Cl)C1=CC2=C(N=C(N=C2)SC)N=C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.31 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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